molecular formula C35H46ClN5O9S B1667651 Asunaprevir CAS No. 630420-16-5

Asunaprevir

Cat. No.: B1667651
CAS No.: 630420-16-5
M. Wt: 748.3 g/mol
InChI Key: XRWSZZJLZRKHHD-WVWIJVSJSA-N
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Mechanism of Action

Target of Action

Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a primary target for antiviral drugs like this compound .

Mode of Action

This compound interacts with the HCV NS3 protease, inhibiting its function . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins that are essential for viral replication . By inhibiting the NS3 protease, this compound prevents the proper processing of these proteins, thereby disrupting the viral lifecycle and inhibiting viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV lifecycle, specifically the processing of the HCV polyprotein . By inhibiting the NS3 protease, this compound disrupts this pathway, preventing the production of essential viral proteins and thereby inhibiting viral replication .

Pharmacokinetics

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2–4 hours and an elimination half-life (t½) of approximately 15–20 hours . It demonstrates high apparent oral clearance and minimal renal elimination . This compound is eliminated primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism and fecal excretion . It is highly preferentially distributed to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication . By preventing the proper processing of the HCV polyprotein, this compound disrupts the viral lifecycle, leading to a decrease in viral load .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the liver significantly affects this compound disposition, with higher plasma exposures observed in patients infected with HCV and/or hepatic impairment . Additionally, Japanese patients have higher exposure relative to North American/European patients, but comparable safety at the registrational dose . This compound plasma exposure is strongly affected by inhibitors of OATP transport .

Biochemical Analysis

Biochemical Properties

Asunaprevir interacts with the NS3 protease, an enzyme crucial for the life cycle of the HCV . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins, a necessary step for the virus to exert its pathogenic effects .

Cellular Effects

This compound’s primary effect on cells is the inhibition of the HCV NS3 protease . By inhibiting this enzyme, this compound prevents the proper processing of the HCV polyprotein, thereby disrupting the viral life cycle and reducing the viral load within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the HCV NS3 protease in a noncovalent manner . This binding inhibits the protease’s ability to cleave the HCV polyprotein, thus preventing the virus from replicating within the host cell .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, reaching maximum plasma concentration in 2–4 hours . Its elimination half-life is approximately 15–20 hours . Steady state is achieved by day 7 in multiple-ascending dose studies .

Metabolic Pathways

This compound is metabolized by the liver, primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism . The metabolites of this compound are formed after mono- and bis-oxidation, N-dealkylation, loss of isoquinoline ring and O-demethylation .

Transport and Distribution

This compound demonstrates high apparent oral clearance and minimal renal elimination . It is distributed preferentially to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .

Chemical Reactions Analysis

BMS-650032 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSZZJLZRKHHD-WVWIJVSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026065
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<50 mg/L
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

630420-16-5
Record name Asunaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630420-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asunaprevir [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide
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Record name ASUNAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-155 ºC
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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